(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate physical properties
(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate physical properties
An In-Depth Technical Guide to (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Introduction
(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of pyrrolidine, a core scaffold in numerous biologically active molecules, this compound serves as a valuable chiral building block in asymmetric synthesis.[1] Its structural features—a stereodefined center, a methoxy functional group, and a tert-butyloxycarbonyl (Boc) protecting group—make it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization, synthesis protocols, and applications for researchers, scientists, and drug development professionals.
Compound Identification and Physical Properties
Accurate identification and understanding of core physical properties are foundational to the successful application of any chemical reagent.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (3S)-3-methoxypyrrolidine-1-carboxylate | [2] |
| CAS Number | 550371-69-2 | [2] |
| Molecular Formula | C₁₀H₁₉NO₃ | [2] |
| Molecular Weight | 201.26 g/mol | [2][3] |
| Synonyms | (S)-1-Boc-3-methoxypyrrolidine, tert-Butyl (3S)-3-methoxy-1-pyrrolidinecarboxylate | [2] |
Core Physical Properties
These properties are critical for planning reactions, purification, and storage.
| Property | Value | Notes |
| Appearance | Colorless to light yellow oil | [4] |
| Boiling Point | 253.9 ± 33.0 °C (Predicted) | [5] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [5] |
| LogP (XLogP3) | 1.2 - 1.3 | A measure of lipophilicity, indicating moderate solubility in organic solvents.[2][3] |
| Storage Temperature | 2-8°C | Recommended for maintaining stability and purity.[4][5] |
Spectroscopic and Analytical Characterization
Structural verification is a critical step in ensuring material quality. The following are the expected spectroscopic signatures for (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a strong singlet around δ 1.46 ppm.[6] The protons on the pyrrolidine ring would appear as a series of multiplets between δ 3.46 and 3.82 ppm.[6] The methoxy group protons would be visible as a singlet around δ 3.3 ppm, and the proton at the chiral center (C-3) would likely be a multiplet around δ 4.0 ppm.
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¹³C NMR: The carbon spectrum will feature a prominent signal for the quaternary carbon of the Boc group around 80 ppm and its methyl carbons around 28 ppm. The pyrrolidine ring carbons would resonate in the δ 25-60 ppm range, while the methoxy carbon would appear around 56 ppm. The carbonyl carbon of the Boc group is expected in the δ 154-155 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about functional groups. A strong absorption band is expected around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate (Boc group). The C-O stretching vibrations of the ether and carbamate will appear in the 1100-1300 cm⁻¹ region. C-H stretching vibrations from the alkyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Under electrospray ionization (ESI-MS), the compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 202.14. The exact mass is 201.1365 g/mol .[2] Fragmentation may involve the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).
Analytical Workflow
A robust quality control workflow is essential before using the compound in a synthetic sequence.
Caption: Standard analytical workflow for material verification.
Synthesis and Purification
This compound is typically synthesized from its corresponding hydroxyl precursor, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The following protocol is a representative method based on a standard Williamson ether synthesis.
Representative Synthesis Protocol
Reaction: Methylation of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Rationale: This procedure utilizes a strong base to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile to attack a methylating agent. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the reactants and its relative inertness under these conditions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).
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Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the deprotonation step.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0°C for 30 minutes.
-
Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Applications in Research and Drug Development
The utility of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate lies in its pre-installed stereocenter and versatile functional handles.
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Chiral Scaffold: It provides a rigid pyrrolidine ring with a defined (S)-stereochemistry, which is a common motif in many pharmaceuticals. This allows for the stereoselective synthesis of drug candidates.
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Boc Protection: The Boc group is a stable and reliable protecting group for the nitrogen atom, preventing its participation in unwanted side reactions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine, which can then be functionalized in subsequent synthetic steps.
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Methoxy Group: The methoxy group can influence the molecule's conformation and metabolic stability. It can also serve as a handle for further chemical modification or act as a key pharmacophoric element interacting with a biological target.
Role as a Synthetic Intermediate
Sources
- 1. 101469-92-5|(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate | C10H19NO3 | CID 12050278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 1-methoxypyrrolidine-3-carboxylate | C10H19NO3 | CID 154057528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R,4S)-tert-Butyl 3-AMino-4-Methoxypyrrolidine-1-carboxylate | 121242-20-4 [amp.chemicalbook.com]
- 5. 1-BOC-3-METHOXYPYRROLIDINE | 146257-03-6 [amp.chemicalbook.com]
- 6. (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
